Dppe fumarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

DPPE fumarate, also known as Tesmilifene fumarate, is primarily an antagonist of the H1C receptor . It is also a ligand for the antiestrogen-binding site (AEBS) . The H1C receptor is a subtype of histamine receptors, which play a crucial role in inflammatory responses, gastric acid secretion, and neurotransmission . AEBS is involved in the metabolism of certain drugs .

Mode of Action

It is proposed that this compound may modulate the effects of 12(s)hete in cancer cells, indirectly influencing the susceptibility of cellular dna to chemotherapy . It is also suggested that this compound may be an activating P-glycoprotein (P-gp) substrate, enabling the P-gp pump to extrude typical P-gp substrates more efficiently .

Biochemical Pathways

This compound’s interaction with its targets leads to changes in several biochemical pathways. For instance, it is thought to up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is activated in response to oxidative stress . Additionally, it may influence the energetic metabolism of endothelial cells, promoting glycolysis and diminishing cell respiration .

Pharmacokinetics

The pharmacokinetics of oral fumarates, such as this compound, are highly variable, particularly after food intake . This variability suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of this compound can significantly impact its bioavailability .

Result of Action

This compound potentiates a wide range of cytotoxics and even offers some protection to normal cells . The enhanced ATP production required to maintain ATP levels may result in the generation of reactive oxygen species (ROS) to an extent that overwhelms the cell’s ability to inactivate them .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food intake can significantly affect the pharmacokinetics of this compound

Analyse Biochimique

Biochemical Properties

Dppe fumarate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it induces sterol accumulation in MCF7 cells . The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been associated with unusual toxicity in the form of hallucinations, nausea, and vomiting .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is an inhibitor of histamine binding at the intracellular histamine (H lc) site .

Méthodes De Préparation

La préparation du fumarate de DPPE implique l'alkylation de la diphenylphosphine de sodium avec le 1,2-dichloroéthane. La réaction se déroule comme suit :

[ 2 \text{NaP(C}6\text{H}_5\text{)}_2 + \text{ClCH}_2\text{CH}_2\text{Cl} \rightarrow (\text{C}_6\text{H}_5\text{)}_2\text{PCH}_2\text{CH}_2\text{P(C}_6\text{H}_5\text{)}_2 + 2 \text{NaCl} ]

Cette réaction est généralement réalisée sous atmosphère inerte pour empêcher l'oxydation de la phosphine. Les méthodes de production industrielles peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Le fumarate de DPPE subit divers types de réactions chimiques, notamment:

Oxydation: Le traitement avec du peroxyde d'hydrogène produit des oxydes de phosphine.

Réduction: La réduction par le lithium donne la diphosphine secondaire.

Substitution: La réaction avec des thiolates de phényle substitués par des chlorures produit des complexes de thiolate de nickel.

Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène, le lithium et les thiolates de phényle substitués par des chlorures. Les principaux produits formés comprennent les oxydes de phosphine, les diphosphines secondaires et les complexes de thiolate de nickel.

Applications de la recherche scientifique

Le fumarate de DPPE a une large gamme d'applications de recherche scientifique:

Mécanisme d'action

Le mécanisme d'action du fumarate de DPPE implique sa liaison au récepteur H1 de l'histamine, inhibant ainsi la liaison de l'histamine au site intracellulaire {_svg_3}. Cette inhibition peut moduler les effets de certains traitements anticancéreux en influençant la sensibilité de l'ADN cellulaire à la chimiothérapie .

Applications De Recherche Scientifique

DPPE fumarate has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Le fumarate de DPPE peut être comparé à d'autres antagonistes des récepteurs de l'histamine et ligands bidentates:

Fumarate de diméthyle: Utilisé dans le traitement de la sclérose en plaques, il agit comme un antioxydant et un immunomodulateur.

Bis(diphenylphosphino)éthane: Un ligand bidentate couramment utilisé en chimie de coordination.

Complexes de thiolate de nickel: Ces complexes sont synthétisés en utilisant du fumarate de DPPE et ont des applications en catalyse.

Le fumarate de DPPE est unique dans son double rôle d'antagoniste des récepteurs de l'histamine et de ligand bidentate, ce qui le rend précieux à la fois en médecine et en chimie de coordination.

Propriétés

IUPAC Name |

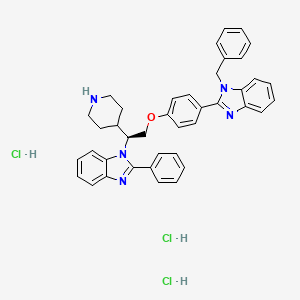

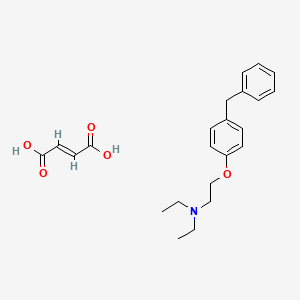

2-(4-benzylphenoxy)-N,N-diethylethanamine;(E)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO.C4H4O4/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;5-3(6)1-2-4(7)8/h5-13H,3-4,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOMDYHTGZSGDD-WLHGVMLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

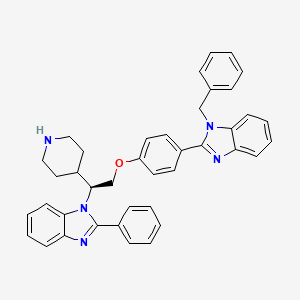

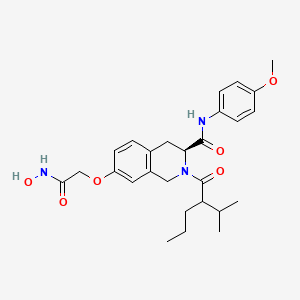

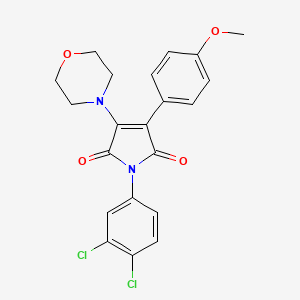

![(4S)-3-[2-[[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B560135.png)